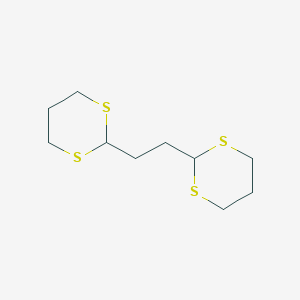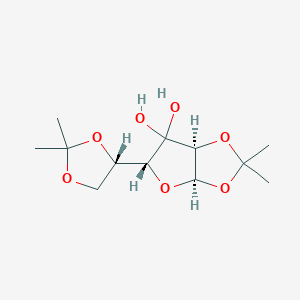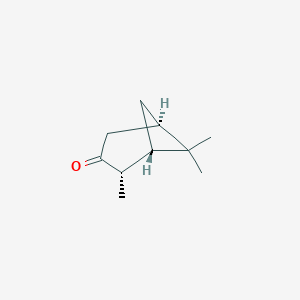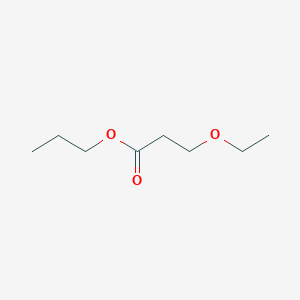
Propanoic acid, 3-ethoxy-, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl propyl ethoxyacetate is synthesized by the esterification of propanoic acid with ethanol and propyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation.
Mecanismo De Acción
The mechanism of action of ethyl propyl ethoxyacetate is not well understood. However, it is thought to act as a polar aprotic solvent, which means that it can dissolve both polar and nonpolar compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of ethyl propyl ethoxyacetate. However, it is considered to be relatively safe for use in laboratory experiments and has low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl propyl ethoxyacetate has several advantages as a solvent for laboratory experiments. It is relatively inexpensive, has a low boiling point, and is compatible with a wide range of organic compounds. However, it may not be suitable for certain applications due to its limited solubility or reactivity with specific compounds.
Direcciones Futuras
There are several potential future directions for research on ethyl propyl ethoxyacetate. One area of interest is the development of new catalysts or reaction conditions to improve the yield and purity of the product. Another area of research is the investigation of its potential as a green solvent for various organic reactions. Additionally, further studies on its toxicity and environmental impact may be warranted.
Métodos De Síntesis
The synthesis of ethyl propyl ethoxyacetate is a well-established process that has been extensively studied in the literature. Various modifications to the reaction conditions, such as the use of different catalysts or solvents, have been explored to optimize the yield and purity of the product.
Aplicaciones Científicas De Investigación
Ethyl propyl ethoxyacetate has been used in scientific research as a solvent for various organic compounds. It has also been investigated as a potential alternative to traditional solvents, such as dichloromethane, which are known to be harmful to the environment.
Propiedades
Número CAS |
14144-34-4 |
|---|---|
Nombre del producto |
Propanoic acid, 3-ethoxy-, propyl ester |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
propyl 3-ethoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-3-6-11-8(9)5-7-10-4-2/h3-7H2,1-2H3 |
Clave InChI |
IYVPXMGWHZBPIR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCOCC |
SMILES canónico |
CCCOC(=O)CCOCC |
Otros números CAS |
14144-34-4 |
Sinónimos |
propyl 3-ethoxypropanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



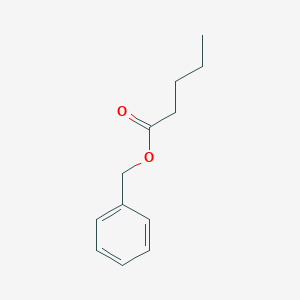

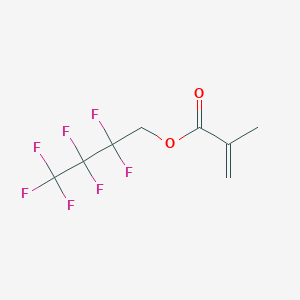
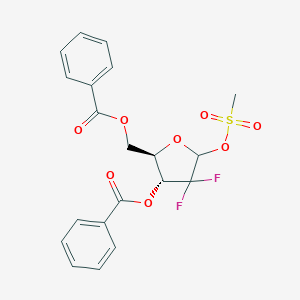
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
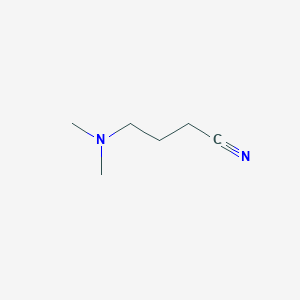
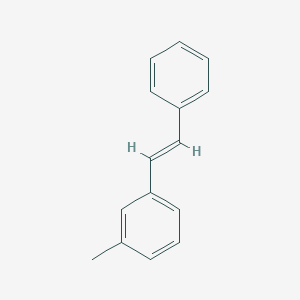
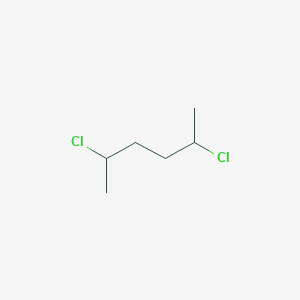
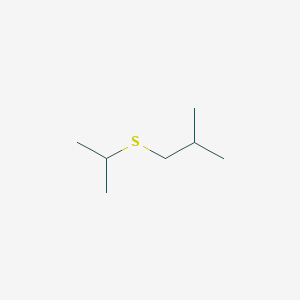
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
